molecular formula C9H15NO3 B1395574 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester CAS No. 37673-68-0

3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester

Cat. No.: B1395574
CAS No.: 37673-68-0
M. Wt: 185.22 g/mol
InChI Key: XGCYCBYLTOCAQB-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester is a chemical compound with a complex structure that includes a pyridine ring, a carboxylic acid group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester typically involves the esterification of 3-Pyridinecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Arecoline: A similar compound with a methyl ester group instead of an ethyl ester group.

    Nicotinic acid derivatives: Compounds with similar pyridine ring structures but different functional groups.

Uniqueness

3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-hydroxy-1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-3-13-9(12)7-6-10(2)5-4-8(7)11/h11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCYCBYLTOCAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CCN(C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191106
Record name 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37673-68-0
Record name 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037673680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester
Reactant of Route 2
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3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester
Reactant of Route 3
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3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester
Reactant of Route 4
3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester
Reactant of Route 5
3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester
Reactant of Route 6
3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester

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